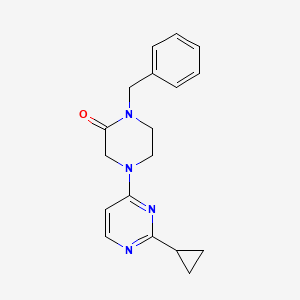

1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one

Description

1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one (CAS: 2415487-63-5, BJ50591) is a heterocyclic compound with a molecular formula of C₁₈H₂₀N₄O and a molecular weight of 308.38 g/mol . Its structure features a benzyl-substituted piperazin-2-one core linked to a 2-cyclopropylpyrimidin-4-yl group. The SMILES notation (O=C1CN(CCN1Cc1ccccc1)c1ccnc(n1)C1CC1) highlights the cyclopropane ring fused to the pyrimidine moiety, which may confer conformational rigidity and metabolic stability .

Properties

IUPAC Name |

1-benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-17-13-21(16-8-9-19-18(20-16)15-6-7-15)10-11-22(17)12-14-4-2-1-3-5-14/h1-5,8-9,15H,6-7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMXWKWPXIHMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3CCN(C(=O)C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one typically involves multiple steps, including the formation of the piperazinone ring and the introduction of the benzyl and cyclopropylpyrimidinyl groups. Common synthetic routes may include:

Cyclization Reactions: Formation of the piperazinone ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the benzyl group via nucleophilic substitution reactions.

Coupling Reactions: Attachment of the cyclopropylpyrimidinyl moiety through coupling reactions using suitable reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of new products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound’s unique structure suggests potential therapeutic applications, including as a lead compound for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between BJ50591 and related compounds:

Key Observations:

- Core Structure: BJ50591 and Piberaline share a benzyl-piperazine backbone, but BJ50591 replaces Piberaline’s pyridinylcarbonyl group with a cyclopropylpyrimidinyl moiety.

- Heterocyclic Modifications: The European patent compound substitutes the pyrimidinyl group with a pyrido-pyrimidinone system and adds a benzodioxolyl group, increasing polarity (MW = 363.37). In contrast, BJ50591’s cyclopropane may enhance lipophilicity, favoring blood-brain barrier penetration.

- Functional Groups: MM0421.02 incorporates a triazolopyridinone group, which is absent in BJ50591. This difference likely impacts hydrogen-bonding capacity and metabolic pathways.

Target Selectivity

- Piberaline’s pyridinylcarbonyl group is associated with serotonin receptor modulation, aligning with its antidepressant activity . BJ50591’s cyclopropylpyrimidinyl group may instead target kinases or adenosine receptors, as seen in structurally related pyrimidine derivatives.

- The benzodioxolyl-containing analog from shares structural motifs with MAO inhibitors, though its exact target remains unconfirmed.

Physicochemical Properties

| Property | BJ50591 | Piberaline | MM0421.02 |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |

| Hydrogen Bond Acceptors | 5 | 4 | 7 |

| Rotatable Bonds | 4 | 5 | 6 |

- BJ50591 ’s higher LogP suggests greater membrane permeability compared to Piberaline and MM0421.02.

- The reduced rotatable bond count in BJ50591 (vs. MM0421.02) may improve metabolic stability by limiting oxidative degradation sites.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of piperazinone derivatives typically involves nucleophilic substitution or condensation reactions. For example, a related compound, 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine, was synthesized via coupling of 2-(piperazin-1-yl)pyrimidine with piperonal under reflux in dichloromethane, achieving 86% purity after column chromatography . Key parameters include:

- Temperature : Mild heating (40–60°C) to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility.

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane.

For cyclopropane-containing analogs (e.g., 2-cyclopropylpyrimidine), steric hindrance may necessitate longer reaction times or catalytic bases like triethylamine .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?

- Methodological Answer :

- NMR : - and -NMR are critical. For the benzyl group, expect aromatic protons at δ 7.2–7.4 ppm and a singlet for the methylene bridge (CH) at δ 3.8–4.0 ppm. The pyrimidine ring protons appear as doublets (δ 8.0–8.5 ppm) .

- HRMS : Confirm molecular formula with <5 ppm mass accuracy. For example, a related piperazinone derivative (CHN) showed [M+H] at m/z 366.2912 .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. A structurally similar compound (2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine) was crystallized in a monoclinic system (space group P2/c), with bond angles confirming planarity of the pyrimidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Strategies include:

- Dose-Response Curves : Establish EC/IC values across multiple replicates.

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

For example, a benzimidazole-piperazinone analog showed conflicting cytotoxicity results in MTT vs. apoptosis assays; follow-up flow cytometry confirmed caspase-3 activation as the true mechanism .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound against related targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., benzyl → substituted benzyl, cyclopropyl → other bicyclic groups). A study on 4-[(1-benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one analogs revealed that indole positioning (C5 vs. C3) significantly altered antimicrobial activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. For instance, replacing the cyclopropyl group with bulkier substituents in silico reduced predicted affinity for kinase targets due to steric clashes .

- Bioisosteric Replacement : Replace the pyrimidine ring with triazine or pyridine to assess scaffold flexibility .

Q. How can X-ray crystallography be utilized to confirm the molecular conformation of this compound, and what challenges might arise during data interpretation?

- Methodological Answer :

- Crystallization : Optimize via vapor diffusion using solvents like ethanol/water. A related compound required slow evaporation at 4°C to form diffraction-quality crystals .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. The SHELX suite (e.g., SHELXL) is standard for refinement, but twinning or disorder (e.g., flexible benzyl groups) may require alternative strategies like TLS parameterization .

- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) to confirm bond lengths/angles. For example, a piperazinone derivative’s crystallographic N–C bond length (1.45 Å) matched DFT predictions within 0.02 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.